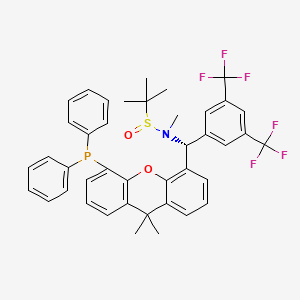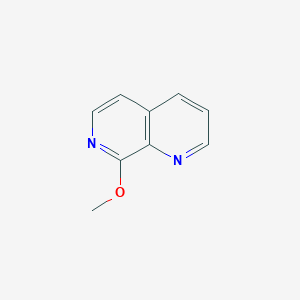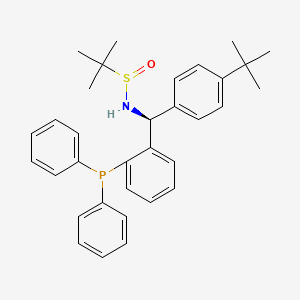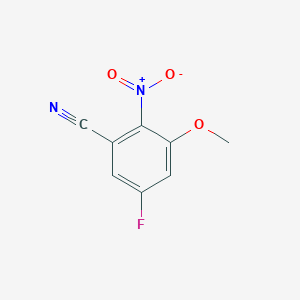
5-Fluoro-3-methoxy-2-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is a derivative of benzonitrile, featuring a fluorine atom, a methoxy group, and a nitro group as substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Fluoro-3-methoxy-2-nitrobenzonitrile can be synthesized through a multi-step process starting from 3-methoxybenzonitrile. The synthetic route typically involves:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3-methoxy-2-nitrobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro and fluorine groups make the benzene ring more susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 5-Fluoro-3-methoxy-2-aminobenzonitrile.
Oxidation: 5-Fluoro-3-methoxy-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-methoxy-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-methoxy-2-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-3-methoxy-2-nitrobenzonitrile can be compared with other similar compounds, such as:
2-Fluoro-5-nitrobenzonitrile: Similar structure but with different positions of the substituents, leading to different reactivity and applications.
3-Methoxy-4-nitrobenzonitrile:
5-Fluoro-2-nitrobenzonitrile: Similar to this compound but without the methoxy group, leading to different chemical behavior.
Eigenschaften
Molekularformel |
C8H5FN2O3 |
|---|---|
Molekulargewicht |
196.13 g/mol |
IUPAC-Name |
5-fluoro-3-methoxy-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H5FN2O3/c1-14-7-3-6(9)2-5(4-10)8(7)11(12)13/h2-3H,1H3 |
InChI-Schlüssel |
GPAQQSIARCNYTP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



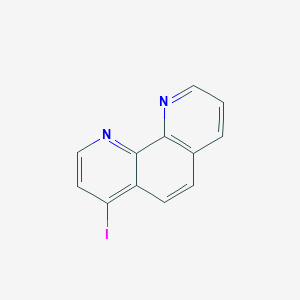



![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)

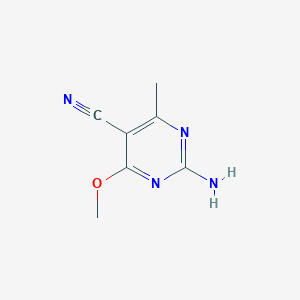

![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
